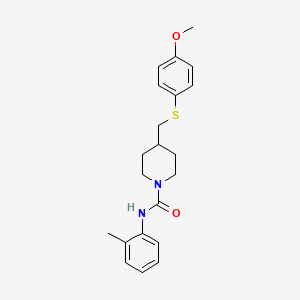

4-(((4-methoxyphenyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide

説明

特性

IUPAC Name |

4-[(4-methoxyphenyl)sulfanylmethyl]-N-(2-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S/c1-16-5-3-4-6-20(16)22-21(24)23-13-11-17(12-14-23)15-26-19-9-7-18(25-2)8-10-19/h3-10,17H,11-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMKUNDYIMLYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(((4-methoxyphenyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide and related compounds:

Key Observations:

Structural Variations: The target compound’s thioether linkage distinguishes it from analogs like LMM5 (1,3,4-oxadiazole core) and 4m (amide-linked methoxyphenyl). This thioether group may enhance membrane permeability or redox stability .

Biological Implications :

- Analogs like LMM5 exhibit antifungal activity via thioredoxin reductase inhibition, while 4m shows local anesthetic effects . The target compound’s ortho-tolyl group—a sterically demanding substituent—may limit off-target interactions compared to smaller groups (e.g., methylphenyl in ) .

- The 4-methoxyphenyl moiety, common in LMM5 and 4m, is associated with improved solubility and metabolic stability, suggesting similar advantages for the target compound .

Synthetic Feasibility: The target compound’s synthesis likely parallels methods for other piperidine carboxamides (e.g., coupling of piperidine intermediates with isocyanates or thiols) . However, the thioether formation may require specialized reagents (e.g., Mitsunobu conditions or thiol-ene click chemistry).

Q & A

Basic: How can the synthesis of this compound be optimized to achieve high yield and purity?

Methodological Answer:

Synthesis optimization involves multi-step protocols with precise control of reaction conditions. Key steps include:

- Nucleophilic substitution for introducing the (4-methoxyphenyl)thio group, using catalysts like triethylamine to enhance reaction efficiency .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound from by-products .

- Temperature control during cyclization steps (e.g., maintaining 0–5°C for thiomethylation) to minimize side reactions .

Yield improvements (e.g., ~80%) are achievable by optimizing stoichiometry and using anhydrous solvents .

Basic: What spectroscopic and chromatographic methods are used for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments (e.g., methoxy group at δ 3.7–3.8 ppm, piperidine protons at δ 2.5–3.5 ppm) and carbon backbone .

- GC/MS or LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .

Basic: How should initial biological activity screening be designed for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Modifications : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogens) to assess impact on bioactivity .

- Pharmacophore Modeling : Use software like Schrödinger Suite to map critical interaction sites (e.g., hydrogen bonding by the carboxamide group) .

- Bioisosteric Replacement : Substitute the thioether group with sulfone or sulfoxide to evaluate metabolic stability .

Advanced: How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Solubility Checks : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .

- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Advanced: What computational approaches predict target interactions and metabolic pathways?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Glide to simulate binding to targets like opioid receptors or cytochrome P450 enzymes .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atom susceptibility to oxidation) .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and hepatic metabolism .

Advanced: How can low solubility in pharmacological assays be addressed?

Methodological Answer:

- Prodrug Synthesis : Introduce hydrolyzable groups (e.g., ester derivatives) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

- Co-solvent Systems : Use Cremophor EL or cyclodextrins in cell culture media .

Advanced: What challenges arise in multi-step synthesis, and how are they mitigated?

Methodological Answer:

- Intermediate Instability : Protect reactive intermediates (e.g., Boc-protection for amines) and use low-temperature storage .

- By-Product Accumulation : Monitor reactions via TLC and optimize quenching steps (e.g., rapid ice-water bath for exothermic steps) .

- Scale-Up Issues : Transition from batch to flow chemistry for exothermic reactions (e.g., thioether formation) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。